1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one
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Overview
Description
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one is a chemical compound with the molecular formula C10H14N2O. This compound is part of the pyrazole family, known for its diverse applications in various fields such as medicinal chemistry, agrochemicals, and material science. The unique structure of this compound, featuring a cyclobutylmethyl group attached to a pyrazole ring, makes it an interesting subject for scientific research and industrial applications.
Preparation Methods
The synthesis of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one typically involves the following steps:
Cyclobutylmethylation: The introduction of the cyclobutylmethyl group to the pyrazole ring is achieved through a nucleophilic substitution reaction. This step often requires the use of a strong base such as sodium hydride (NaH) and a suitable solvent like dimethylformamide (DMF).
Pyrazole Formation: The pyrazole ring is formed through a cyclization reaction involving hydrazine and a 1,3-diketone precursor. This reaction is typically carried out under reflux conditions in an ethanol solvent.
Acetylation: The final step involves the acetylation of the pyrazole ring to introduce the ethanone group. This is achieved using acetic anhydride in the presence of a catalyst such as pyridine.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-efficiency and yield maximization.
Chemical Reactions Analysis
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyclobutylmethyl group can be replaced by other alkyl or aryl groups using appropriate reagents and conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and analgesic properties.
Biology: It is used in biochemical assays to study enzyme inhibition and receptor binding.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Agrochemicals: It is investigated for its potential as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of 1-[1-(cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[1-(Cyclobutylmethyl)-1H-pyrazol-5-yl]ethan-1-one can be compared with other pyrazole derivatives such as:
1-[1-(Cyclopropylmethyl)-1H-pyrazol-5-yl]ethan-1-one: This compound has a cyclopropylmethyl group instead of a cyclobutylmethyl group, leading to different steric and electronic properties.
1-[1-(Cyclohexylmethyl)-1H-pyrazol-5-yl]ethan-1-one: The cyclohexylmethyl group introduces more bulk and flexibility compared to the cyclobutylmethyl group, affecting the compound’s reactivity and binding affinity.
1-[1-(Phenylmethyl)-1H-pyrazol-5-yl]ethan-1-one: The phenylmethyl group provides aromaticity, which can enhance π-π interactions and influence the compound’s biological activity.
Properties
IUPAC Name |
1-[2-(cyclobutylmethyl)pyrazol-3-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O/c1-8(13)10-5-6-11-12(10)7-9-3-2-4-9/h5-6,9H,2-4,7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKPLVCDKTDWSML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=NN1CC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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